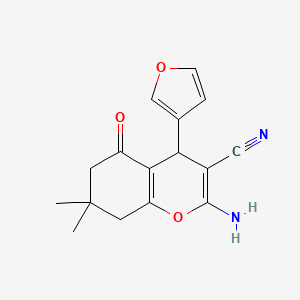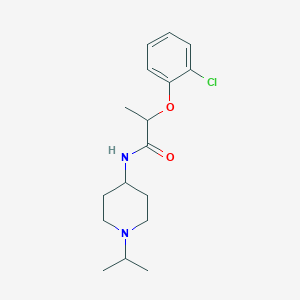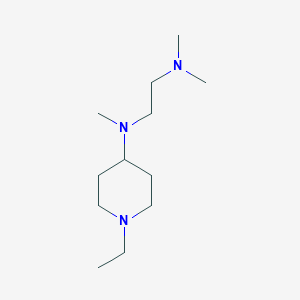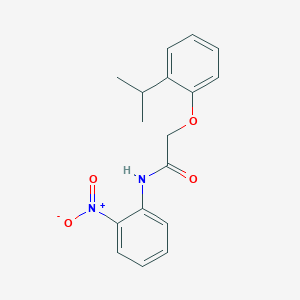![molecular formula C15H12ClNO2 B4966587 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. Clomiphene is a selective estrogen receptor modulator, which means it blocks the effects of estrogen in certain tissues while activating the effects of estrogen in others.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce and release eggs, which can help women with infertility to conceive.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects in the body. It can cause hot flashes, mood swings, and other symptoms of menopause due to its anti-estrogenic effects. However, it can also cause thickening of the endometrial lining, which can improve the chances of successful implantation and pregnancy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ability to induce ovulation in animals and its potential use in the treatment of male infertility. However, it also has limitations, such as its potential to cause side effects and its limited effectiveness in some cases of infertility.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of polycystic ovary syndrome (PCOS), its effects on bone health, and its potential use in the treatment of breast cancer. Additionally, further research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one use and its potential for abuse.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is a non-steroidal fertility drug that has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of FSH and LH. While 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, it also has limitations and potential side effects. There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of PCOS, its effects on bone health, and its potential use in the treatment of breast cancer.
Synthesemethoden
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 3-amino-phenol in the presence of a base to form 4-chloro-3-(phenylamino)phenol. This intermediate is then reacted with propionyl chloride to form 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to increase testosterone levels in men and improve sperm count and motility.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYIJXJSHYMCQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)


![N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)

![3-[(4-chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4966564.png)


![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)